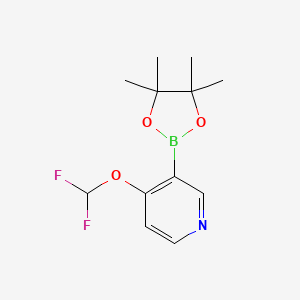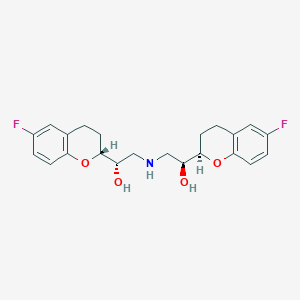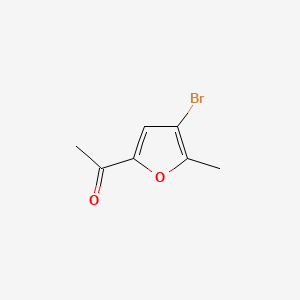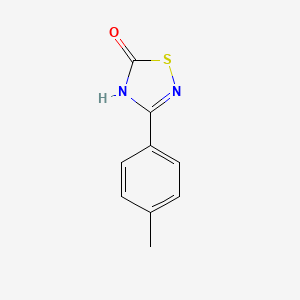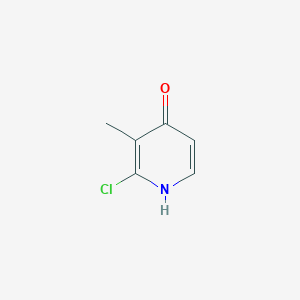
2-Chloro-3-methylpyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methylpyridin-4-OL is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylpyridin-4-OL can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method is fundamental for the preparation of pyridinylboronic acids and esters . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound typically involves scalable processes with high yields. For example, the condensation of specific precursors with ammonium acetate and acetic acid as catalysts, followed by chlorination and hydrolysis, has been reported to be an efficient method .
化学反応の分析
Types of Reactions
2-Chloro-3-methylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Substitution: Pentafluoropyridine or pentachloropyridine in the presence of bases like potassium carbonate in dry solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with pentafluoropyridine can yield tetrafluoropyridinyl derivatives .
科学的研究の応用
2-Chloro-3-methylpyridin-4-OL has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-3-methylpyridin-4-OL involves its interaction with specific molecular targets and pathways. For example, it can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Uniqueness
2-Chloro-3-methylpyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C6H6ClNO |
|---|---|
分子量 |
143.57 g/mol |
IUPAC名 |
2-chloro-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) |
InChIキー |
RBIPHMILNCKWBL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC=CC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


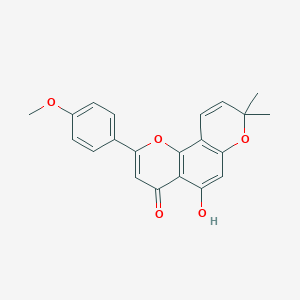
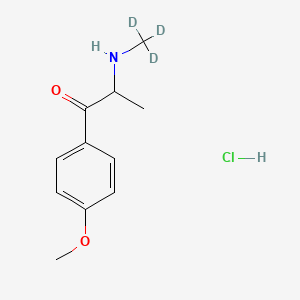
![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
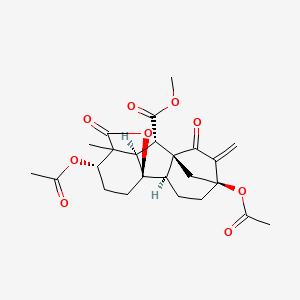
![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)

